N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that combines a chromenyl group, a thiazolyl group, and an acetamide group The chromenyl group is derived from coumarin, known for its diverse biological activities, while the thiazolyl group is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:
Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized by reacting 6-bromo-2H-chromen-2-one with appropriate reagents under controlled conditions.
Formation of the Thiazolyl Intermediate: The thiazolyl intermediate is prepared by reacting thioamides with α-haloketones or α-haloesters.
Coupling Reaction: The chromenyl and thiazolyl intermediates are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the chromenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the thiazolyl and chromenyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the chromenyl and thiazolyl rings .
Scientific Research Applications
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, particularly against liver carcinoma cells.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For example, in its antitumor activity, the compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds such as 6-bromo-3-(dimethylamino)acryloyl-2H-chromen-2-one share structural similarities with the chromenyl group.
Thiazole Derivatives: Compounds like 2-aminothiazole and its derivatives are structurally related to the thiazolyl group.
Uniqueness
N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of the chromenyl and thiazolyl groups, which confer distinct biological and chemical properties. This combination allows for a broader range of applications and interactions compared to compounds containing only one of these groups .
Properties
IUPAC Name |
N-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c1-7(18)16-14-17-11(6-21-14)10-5-8-4-9(15)2-3-12(8)20-13(10)19/h2-6H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMVZSJZCGICPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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